![molecular formula C23H22ClN5O4S B2354510 N-(5-chloro-2,4-dimethoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide CAS No. 1223856-15-2](/img/structure/B2354510.png)
N-(5-chloro-2,4-dimethoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide
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Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22ClN5O4S and its molecular weight is 499.97. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Synthesis Mechanisms
- The molecule is involved in reactions characterized by ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure), as observed in the reaction of similar compounds like ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides (Ledenyova et al., 2018).
Chemical Synthesis and Derivatives
- It's used in the synthesis of various derivatives, such as 2-oxo-1,2-dihydropyridine, 2-oxo-2H-pyran, and pyrazolo[5,1-c][1,2,4]triazines, indicating a versatile role in the formation of complex organic compounds (Ayyad et al., 2012).
Biological Activity
- Some derivatives of similar compounds, like N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, exhibit significant anti-inflammatory activity, suggesting potential pharmacological applications (Sunder & Maleraju, 2013).
Anticancer and Antimicrobial Activities
- Compounds like [1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives, which are structurally similar, have shown to possess anticancer and antimicrobial activities, indicating a potential research interest in this area (Riyadh et al., 2013).
Potential in Drug Development
- Synthesis methods involving compounds structurally related to the query molecule have been used to create derivatives with anticancer, antibacterial activity, and Photobacterium leiognathi Sh1 bioluminescence inhibition, showcasing their utility in drug development (Berest et al., 2011).
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[[2-(4-ethylphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O4S/c1-4-13-5-7-14(8-6-13)16-10-18-22(31)26-27-23(29(18)28-16)34-12-21(30)25-17-9-15(24)19(32-2)11-20(17)33-3/h5-11H,4,12H2,1-3H3,(H,25,30)(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVWIWXBSHXWHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC(=O)NC4=CC(=C(C=C4OC)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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